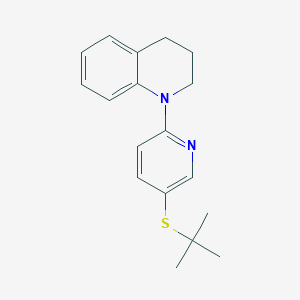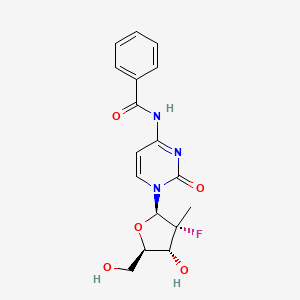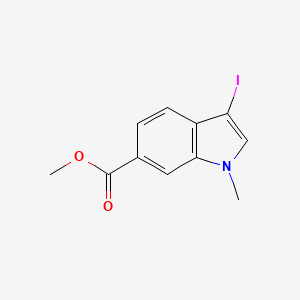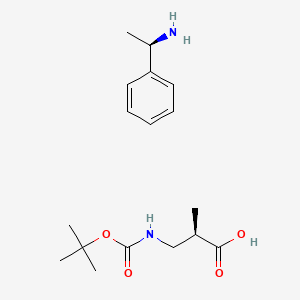
1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina: es un complejo compuesto orgánico que presenta una estructura única que combina un anillo de piridina sustituido con un grupo terc-butiltio y una porción de tetrahidroquinolina
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del intermedio de piridina: El paso inicial implica la síntesis de 5-(terc-butiltio)piridina. Esto se puede lograr a través de la sustitución nucleofílica de un derivado de piridina adecuado con terc-butiltiol en condiciones básicas.
Acoplamiento con tetrahidroquinolina: El intermedio de piridina luego se acopla con 1,2,3,4-tetrahidroquinolina utilizando una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura. Este paso requiere la presencia de un derivado adecuado de ácido borónico y un catalizador de paladio en condiciones suaves.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o electrófilos como haluros de alquilo en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados reducidos con adición de hidrógeno.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como un andamio para el desarrollo de nuevos productos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: Se puede utilizar en estudios que investigan la interacción de pequeñas moléculas con objetivos biológicos, como enzimas o receptores.
Mecanismo De Acción
El mecanismo de acción de 1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, afectando su actividad y las vías de señalización aguas abajo. Los objetivos moleculares y las vías exactas dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
1-(5-(terc-butiltio)piridin-2-il)-1,2,3,4-tetrahidroquinolina es única debido a su combinación de un anillo de piridina sustituido con terc-butiltio y una porción de tetrahidroquinolina. Esta combinación estructural imparte propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones específicas que los compuestos similares pueden no cumplir.
Propiedades
Fórmula molecular |
C18H22N2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H22N2S/c1-18(2,3)21-15-10-11-17(19-13-15)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
Clave InChI |
FQTRRNSYOTVATG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)

![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)






![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
